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molecular formula C9H6N2O3 B079280 4-(4-Nitrophenyl)oxazole CAS No. 13382-61-1

4-(4-Nitrophenyl)oxazole

Cat. No. B079280
M. Wt: 190.16 g/mol
InChI Key: STSISQMFQWBGLZ-UHFFFAOYSA-N
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Patent
US07465748B2

Procedure details

5% Palladium-carbon powder was added to an ethanol-tetrahydrofuran mixed suspension of 4-(4-nitrophenyl)-1,3-oxazol and stirred for 12 hours at room temperature in a hydrogen atmosphere. The reaction solution was filtered through Celite and the filtrate was evaporated under reduced pressure. The resulting crude product is purified with a silica gel column chromatography to obtain [4-(1,3-oxazol-4-yl)phenyl]amine (pale yellow solid). Electron Impact-MS(M)+: 160.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
ethanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]=[CH:12][O:13][CH:14]=2)=[CH:6][CH:5]=1)([O-])=O.[H][H]>[C].[Pd].C(O)C.O1CCCC1>[O:13]1[CH:14]=[C:10]([C:7]2[CH:6]=[CH:5][C:4]([NH2:1])=[CH:9][CH:8]=2)[N:11]=[CH:12]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1N=COC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd]
Name
ethanol tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product is purified with a silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
O1C=NC(=C1)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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